molecular formula C24H22Cl2N6O3 B1668770 Unii-gmh17J9lhl CAS No. 717899-97-3

Unii-gmh17J9lhl

Cat. No. B1668770
M. Wt: 513.4 g/mol
InChI Key: VFCRSIORGUNNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Unii-gmh17J9lhl” is also known as CE-245677 . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . The molecular formula of this substance is C24H22Cl2N6O3 .


Molecular Structure Analysis

The molecular structure of “Unii-gmh17J9lhl” or CE-245677 is represented by the molecular formula C24H22Cl2N6O3 . The molecular weight is 513.4 g/mol.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, especially inorganic nanoparticles, plays a crucial role in various areas of industry and technology. A remarkable example is the electronics industry's evolution, which greatly benefited from discoveries in new semiconducting materials. These advancements encompass a shift from vacuum tubes to diodes, transistors, and eventually miniature chips, significantly impacting technological progress (Cushing, Kolesnichenko, & O'Connor, 2004).

Global Substance Registration System

The US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) collaborated to publish scientific descriptions of substances relevant to regulated products. This effort includes adopting the global ISO 11238 data standard for identifying substances in medicinal products, creating a database for organizing regulatory submissions and marketed products data. This unique resource, with its detailed descriptions of over 100,000 substances, is crucial for medicine and translational research (Peryea et al., 2020).

Socioscientific Issues in STEM Education

In today's STEM-driven society, the focus on socioscientific issues (SSI) has grown significantly. Research indicates that students in social and science programs approach SSI argumentation differently. This study underscores the value of cross-disciplinary teacher cooperation in teaching argumentation on SSI, enhancing students' argumentation skills from both social science and science programs (Christenson, Chang Rundgren, & Zeidler, 2014).

Translating Research into Innovations and Ventures

The National Collegiate Inventors and Innovators Alliance (NCIIA) supports the translation of basic scientific research into practical innovations for societal benefit. They focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create viable and socially beneficial businesses. This approach underscores the synergy between scientific research and technological development (Giordan, Shartrand, Steig, & Weilerstein, 2011).

properties

IUPAC Name

1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRSIORGUNNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-gmh17J9lhl

CAS RN

717899-97-3
Record name CE-245677
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CE-245677
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-gmh17J9lhl
Reactant of Route 2
Reactant of Route 2
Unii-gmh17J9lhl
Reactant of Route 3
Unii-gmh17J9lhl
Reactant of Route 4
Unii-gmh17J9lhl
Reactant of Route 5
Reactant of Route 5
Unii-gmh17J9lhl
Reactant of Route 6
Reactant of Route 6
Unii-gmh17J9lhl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.